molecular formula C11H11N3O4 B11768252 4-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid

4-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid

Cat. No.: B11768252
M. Wt: 249.22 g/mol
InChI Key: IEODTOLGLBSUCD-UHFFFAOYSA-N
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Description

4-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of the nitro group at the 5-position and the butyric acid moiety makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid typically involves the condensation of ortho-phenylenediamine with a suitable carboxylic acid derivative under oxidative conditions. One common method involves the reaction of ortho-phenylenediamine with 5-nitro-2-carboxybenzaldehyde in the presence of an oxidizing agent like sodium metabisulfite. The reaction is carried out in a solvent mixture under mild conditions to yield the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often involves large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Sodium metabisulfite is commonly used as an oxidizing agent.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various electrophiles can be used to introduce different substituents on the benzimidazole ring.

Major Products Formed

    Reduction: 4-(5-Amino-1H-benzoimidazol-2-yl)-butyric acid.

    Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.

Scientific Research Applications

4-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The benzimidazole ring can bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    5-Nitrobenzimidazole: Similar structure with a nitro group at the 5-position.

    2-Substituted benzimidazoles: Various derivatives with different substituents at the 2-position.

Uniqueness

4-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid is unique due to the presence of both the nitro group and the butyric acid moiety, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research applications .

Properties

IUPAC Name

4-(6-nitro-1H-benzimidazol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c15-11(16)3-1-2-10-12-8-5-4-7(14(17)18)6-9(8)13-10/h4-6H,1-3H2,(H,12,13)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEODTOLGLBSUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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